CK-2127107
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
CK-2127107; CK2127107; CK2127107; CK-107; CK 107; CK107.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
CK-2127107 slows calcium release from the regulatory troponin complex in fast skeletal muscle fibers, increasing the sensitivity of muscle fibers to calcium.
Development Status
- Clinical Trials :
Tirasemtiv (First-Generation FSTA)
Tirasemtiv, a first-generation FSTA, failed in Phase 3 trials for ALS (VITALITY-ALS) due to lack of efficacy and tolerability issues, including dizziness and fatigue .
Key Findings :
- This compound showed superior potency and tolerability in preclinical and Phase 1 studies compared to tirasemtiv .
- In a crossover study, this compound amplified muscle response frequency-dependently, outperforming tirasemtiv in magnitude .
Omecamtiv Mecarbil (Cardiac Muscle Activator)
Developed by Cytokinetics and Amgen, omecamtiv mecarbil is a cardiac myosin activator targeting heart failure.
Key Insight : While both drugs enhance muscle function, their tissue specificity and therapeutic applications are distinct.
Non-Muscle-Targeting Therapies
Nusinersen (Spinraza) for SMA
Nusinersen, an antisense oligonucleotide, increases survival motor neuron (SMN) protein levels by modifying SMN2 splicing. Unlike this compound, it addresses the genetic root of SMA but requires intrathecal administration .
Key Insight : this compound complements disease-modifying therapies by targeting residual muscle dysfunction.
Preparation Methods
Cyclobutane Ring Formation
The synthesis begins with the preparation of 1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutanecarbonitrile. A Claisen-Schmidt condensation between 3-fluoropyridine-2-carbaldehyde and acrylonitrile forms a cyclobutane ring via [2+2] cycloaddition. The intermediate is oxidized using NaIO in a dichloromethane/acetonitrile/water system to yield 1-(3-fluoropyridin-2-yl)-3-oxocyclobutanecarbonitrile (88% yield).
Fluorination and Stereochemical Control
The ketone group at position 3 of the cyclobutane is fluorinated using diethylaminosulfur trifluoride (DAST) under reflux conditions. This step introduces the trans-fluoro configuration critical for bioactivity. The reaction proceeds in dichloromethane at 0–10°C, followed by purification via silica gel chromatography to isolate trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile in 62% yield.
Amination of the Cyclobutane Carbonitrile
Reduction of the nitrile group to a primary amine is achieved using Raney nickel and hydrogen gas (60 psi) in 7 N ammonia/methanol. This step produces (trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (38a ) with near-quantitative yield (98%).
Pyrimidine Coupling
38a undergoes nucleophilic aromatic substitution with 5-bromo-2-fluoropyrimidine in the presence of N,N-diisopropylethylamine (DIPEA) and N-methylpyrrolidone (NMP). The reaction forms a secondary amine linkage, yielding tert-butyl 5-bromopyrimidin-2-yl((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)carbamate (38b ) in 72% yield after Boc protection.
Carboxamide Formation
The nitrile group on the pyrrole is hydrolyzed to a carboxamide using hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (DMSO). This oxidative hydrolysis proceeds at 0°C to room temperature, yielding 1-(2-(((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide (38 ) after Boc deprotection with trifluoroacetic acid (55% yield).
Final Purification
The crude product is purified via silica gel chromatography (10% methanol/dichloromethane) and triturated with ethyl acetate/hexanes to achieve >95% purity, as confirmed by NMR and HPLC.
Key Intermediates and Their Synthetic Challenges
Stereochemical Integrity
The trans-fluoro configuration in the cyclobutane ring is essential for binding to skeletal muscle troponin. DAST-mediated fluorination ensures >95% stereoselectivity, but reaction conditions (temperature, solvent) must be tightly controlled to avoid epimerization.
Metabolic Stability Optimization
Early analogs with benzyl substituents exhibited rapid metabolism (e.g., compound 7 : 45 mL/min/kg intrinsic clearance in human microsomes). Replacing benzyl with fluoropyridyl groups (e.g., 23 ) reduced clearance to 14 mL/min/kg while improving free fraction in plasma (27% unbound).
Analytical and Process Data
Reaction Yields and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclobutane oxidation | NaIO, CHCl/MeCN/HO | 88 |
| 2 | DAST fluorination | DAST, CHCl, reflux | 62 |
| 3 | Raney Ni reduction | H (60 psi), NH/MeOH | 98 |
| 4 | Pyrimidine coupling | DIPEA, NMP, BocO | 72 |
| 5 | Ullmann coupling | CuI, KPO, toluene, 100°C | 100 |
| 6 | Carboxamide formation | HO, KCO, DMSO | 55 |
Physicochemical Properties of Intermediates
| Compound | cLogP | Plasma Protein Binding (% unbound) | hERG IC (μM) |
|---|---|---|---|
| 7 | 4.8 | 0.3 | NT |
| 23 | 3.1 | 27 | >100 |
| 38 | 2.9 | 15 | >100 |
Scale-Up Considerations
Industrial-scale synthesis requires modifications for safety and efficiency:
Q & A
Q. What is the mechanism of action of CK-2127107 in enhancing skeletal muscle response?
this compound selectively activates fast skeletal muscle troponin by sensitizing it to calcium, thereby amplifying muscle contraction force. Its EC50 value of 3.4 μM in preclinical models highlights its potency in modulating calcium sensitivity . In phase 1 trials, this mechanism translated to a 60% increase in tibialis anterior muscle force at 10Hz stimulation, demonstrating dose- and frequency-dependent efficacy .
Q. What were the key findings from phase 1 trials of this compound regarding muscle force generation?
Phase 1 trials in healthy participants showed a dose-dependent increase in muscle force, with peak force enhancement reaching 60% at 10Hz nerve stimulation. Plasma concentration correlated with efficacy, supporting its pharmacokinetic viability for clinical use .
Q. How does this compound's EC50 value inform its dosing regimen in preclinical studies?
The EC50 (3.4 μM) provides a benchmark for determining effective in vivo doses. Researchers should use pharmacokinetic modeling to align plasma concentrations with this threshold while accounting for interspecies variability and bioavailability .
Advanced Research Questions
Q. How should researchers design a phase 2 clinical trial to evaluate this compound's efficacy in ALS patients?
Key considerations include:
- Randomization and blinding : To minimize bias, use a double-blind, placebo-controlled design with stratified randomization based on disease severity .
- Endpoints : Primary endpoints like slow vital capacity (SVC) and secondary endpoints (e.g., muscle fatigue scores) should align with FDA guidelines for neuromuscular trials .
- Sample size : Power calculations must account for expected effect sizes from phase 1 data (e.g., 60% force improvement) and dropout rates .
Q. What methodological considerations are critical when comparing this compound with first-generation activators like tirasemtiv?
- Head-to-head trials : Direct comparison studies should standardize dosing (e.g., mg/kg adjustments based on EC50 differences) and use crossover designs to reduce inter-subject variability .
- Outcome measures : Include both electrophysiological (e.g., compound muscle action potential) and functional (e.g., 6-minute walk test) metrics to capture mechanistic and clinical benefits .
- Safety monitoring : Track adverse events (e.g., dizziness, fatigue) more rigorously in this compound due to tirasemtiv’s history of tolerability issues .
Q. What strategies can researchers employ to address potential biases in measuring this compound's effect on muscle fatigue in longitudinal studies?
- Placebo controls : Mitigate placebo effects by including a sham treatment arm .
- Blinding : Ensure assessors and participants are blinded to treatment allocation .
- Standardized protocols : Use fixed stimulation frequencies and pre-defined rest intervals to reduce measurement variability .
Q. How can researchers resolve discrepancies between in vitro efficacy and clinical outcomes of this compound?
- Translational bridging : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate in vitro EC50 with achievable plasma concentrations in humans .
- Biomarker validation : Use muscle biopsy-derived troponin activation assays to confirm target engagement in trial participants .
- Post hoc analysis : Stratify clinical data by biomarkers (e.g., baseline calcium levels) to identify responder subgroups .
Methodological Best Practices
Q. What are the best practices for documenting experimental procedures in studies involving this compound to ensure reproducibility?
- Detailed methods : Specify compound preparation (e.g., solvent, storage conditions) and dosing protocols (e.g., oral vs. intravenous administration) .
- Supplementary data : Provide raw force-frequency curves, pharmacokinetic profiles, and adverse event logs in supporting information .
- Ethical compliance : Include IRB approval details and informed consent documentation for human trials .
Q. How should researchers analyze contradictory findings between preclinical and clinical data for this compound?
- Systematic review : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., species differences in calcium handling) .
- Sensitivity analysis : Test whether small changes in EC50 or bioavailability could explain efficacy gaps .
- Mechanistic studies : Use ex vivo muscle strips from trial participants to validate preclinical models .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships in human trials?
- Mixed-effects models : Account for repeated measures (e.g., force measurements at multiple timepoints) and inter-individual variability .
- Nonlinear regression : Fit dose-response curves using the Hill equation to estimate Emax and EC50 .
- Adjustment for covariates : Include age, baseline muscle strength, and disease progression rates as covariates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
